(2-Bromo-5-methylphenyl)methanesulfonyl chloride
Overview
Description
(2-Bromo-5-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is particularly notable for its use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methylphenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(2-Bromo-5-methylphenyl)methanol+Methanesulfonyl chloride→(2-Bromo-5-methylphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methylphenyl)methanesulfonyl chloride undergoes a variety of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to (2-Bromo-5-methylphenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride.
Coupling reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Biaryl compounds: Formed by Suzuki-Miyaura coupling.
Scientific Research Applications
(2-Bromo-5-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: It is used in the modification of biomolecules, such as the sulfonation of peptides and proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The reactivity of (2-Bromo-5-methylphenyl)methanesulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages. The mechanism typically involves the nucleophilic attack on the sulfur atom, followed by the elimination of chloride ion.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the bromo and methyl substituents.
(2-Chloro-5-methylphenyl)methanesulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-4-methylphenyl)methanesulfonyl chloride: Similar structure but with the methyl group in a different position.
Uniqueness
(2-Bromo-5-methylphenyl)methanesulfonyl chloride is unique due to the presence of both bromo and methyl substituents on the aromatic ring. These substituents can influence the compound’s reactivity and the properties of the products formed from it. The bromo group, in particular, can participate in further functionalization reactions, such as cross-coupling reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFQGNQWIEXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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